2-Amino-2-(2-fluoro-5-nitrophenyl)acetic Acid
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Overview
Description
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C₈H₇FN₂O₄ and a molecular weight of 214.15 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts like copper(I) iodide or palladium complexes.
Major Products
The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino, fluoro, and nitro groups. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid
- 2-Amino-2-(2-bromo-5-nitrophenyl)acetic acid
- 2-Amino-2-(2-iodo-5-nitrophenyl)acetic acid
Uniqueness
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications .
Properties
Molecular Formula |
C8H7FN2O4 |
---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7FN2O4/c9-6-2-1-4(11(14)15)3-5(6)7(10)8(12)13/h1-3,7H,10H2,(H,12,13) |
InChI Key |
DELDOAFYXJXETF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)N)F |
Origin of Product |
United States |
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